4-(Benzyloxy)-2-[2-(benzyloxy)-2-oxoethyl]-4-oxo-2-(phosphonooxy)butanoic acid is a complex organic compound with significant potential in pharmaceutical applications. Its molecular formula is and it has a molecular weight of approximately 452.3 g/mol. This compound features multiple functional groups, including benzyloxy and phosphonooxy moieties, which contribute to its chemical reactivity and biological activity.
The synthesis of 4-(benzyloxy)-2-[2-(benzyloxy)-2-oxoethyl]-4-oxo-2-(phosphonooxy)butanoic acid typically involves multi-step organic reactions that integrate various chemical transformations. Key methods may include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the progress of the reactions and confirm the structure of intermediates and final products.
The compound features a butanoic acid backbone with several substituents:
The structural representation can be described using SMILES notation: OP(=O)(CCCCc1ccccc1)CC(=O)OCc2ccccc2
, which illustrates the arrangement of atoms in the molecule .
The compound can participate in various chemical reactions:
Reactions involving this compound typically require careful control over conditions such as temperature, solvent, and catalysts to optimize yields. Reaction kinetics may also be studied to understand the rates at which these transformations occur.
The mechanism by which 4-(benzyloxy)-2-[2-(benzyloxy)-2-oxoethyl]-4-oxo-2-(phosphonooxy)butanoic acid exerts its biological effects often involves:
Studies on similar compounds suggest that their action can be quantified through assays measuring enzyme activity or cellular responses in vitro.
Relevant data points include melting point, boiling point, and specific reactivity profiles which are essential for safe handling and application .
4-(Benzyloxy)-2-[2-(benzyloxy)-2-oxoethyl]-4-oxo-2-(phosphonooxy)butanoic acid has potential applications in:
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3